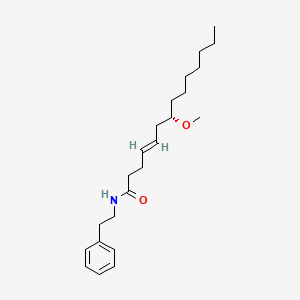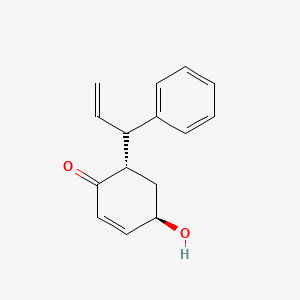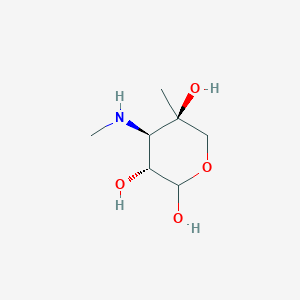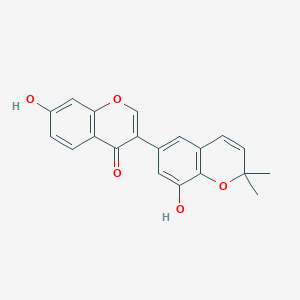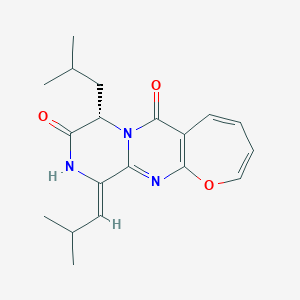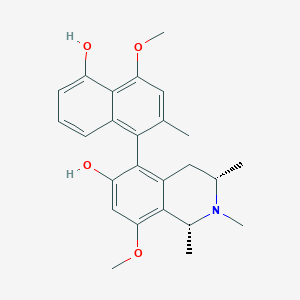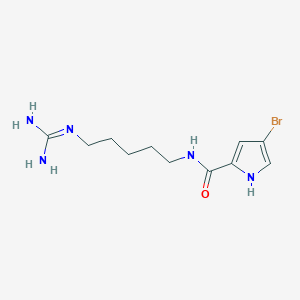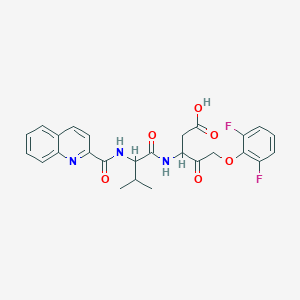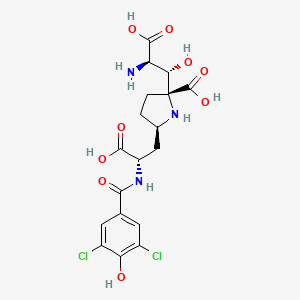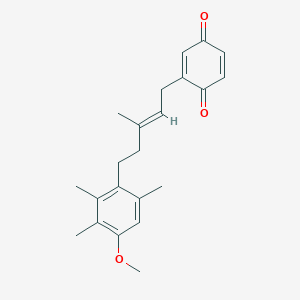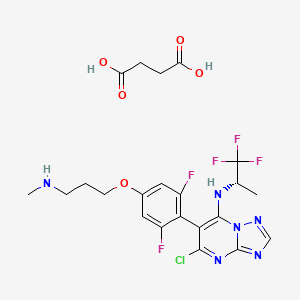
hyperxanthone E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyperxanthone E is a pyranoxanthene that is 2,3-dihydropyrano[3,2-a]xanthen-12(1H)-one substituted by hydroxy groups at positions 5, 9 and 11 and geminal methyl groups at position 3. Isolated from the aerial parts of Hypericum scabrum, it exhibits cytotoxicity for human tumour cells. It has a role as a metabolite and an antineoplastic agent. It is a pyranoxanthene, a polyphenol and a cyclic ketone.
Scientific Research Applications
Role in Plant Defense and Pharmacological Activities
Hyperxanthone E, a prenylated xanthone, is a compound found in plants that play a significant role in plant defense and exhibit various pharmacological activities beneficial to human health. In cell cultures of Hypericum calycinum, the synthesis of this compound is catalyzed by a membrane-bound prenyltransferase (HcPT). The increase in HcPT transcript level precedes the accumulation of this compound in response to elicitor treatment, indicating its involvement in plant defense mechanisms. Furthermore, the enzymatic product shares structural similarities with γ-mangostin, a known cholinesterase inhibitor, suggesting potential applications in the treatment of Alzheimer’s disease (Fiesel et al., 2015).
Application in Photoinitiated Polymerization
Hyperxanthone derivatives are also significant in the field of photopolymerization. Amphipathic hyperbranched polymeric thioxanthone (TX) photoinitiators (AHPTXs) synthesized by introducing TX into hyperbranched poly(ethylene imine) (HPEI) display UV–vis absorption spectra similar to TX derivatives. AHPTXs exhibit efficient photopolymerization properties and are easily dispersible in solvents, acrylate monomers, and water, indicating their potential application in photopolymerization processes (Wen et al., 2009).
Cytotoxic Activities and Neuroprotective Effects
Xanthones, including hyperxanthone derivatives, have shown notable cytotoxic activities against various human carcinoma cell lines. Isojacareubin, a compound structurally related to hyperxanthone derivatives, exhibits significant cytotoxicity against human liver carcinoma cell lines, indicating the potential of these compounds in cancer treatment (Ji et al., 2019). Moreover, compounds structurally similar to hyperxanthones have demonstrated neuroprotective effects, suggesting their potential in the development of therapies for neurological disorders (Xu et al., 2016).
Enhanced Production through Elicitation
The production of xanthones in Hypericum perforatum can be enhanced through elicitation with chitosan. Elicited cell cultures show increased xanthone production, indicating that elicitation can be a valuable strategy to increase the yield of pharmacologically active compounds in medicinal plants (Tocci et al., 2010).
properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
5,9,11-trihydroxy-3,3-dimethyl-1,2-dihydropyrano[3,2-a]xanthen-12-one |
InChI |
InChI=1S/C18H16O6/c1-18(2)4-3-9-14-13(7-11(21)17(9)24-18)23-12-6-8(19)5-10(20)15(12)16(14)22/h5-7,19-21H,3-4H2,1-2H3 |
InChI Key |
JXBWMJZDYVJVIV-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C(=CC3=C2C(=O)C4=C(C=C(C=C4O3)O)O)O)C |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC3=C2C(=O)C4=C(C=C(C=C4O3)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



